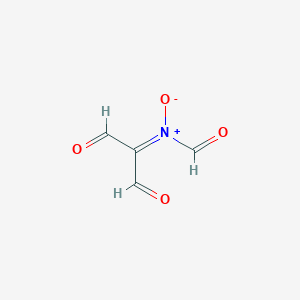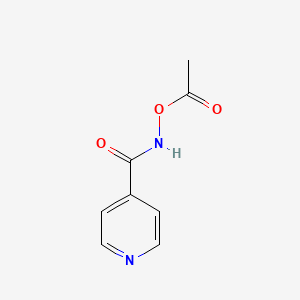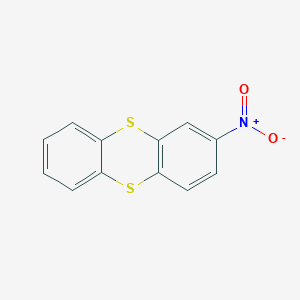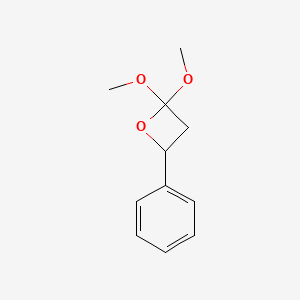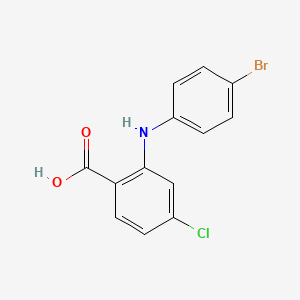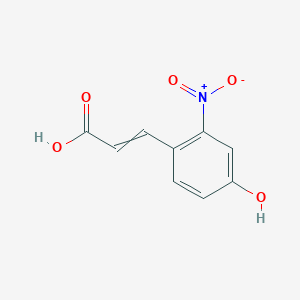![molecular formula C15H35O4PSi B14375724 Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate CAS No. 90261-41-9](/img/structure/B14375724.png)
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a silyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate typically involves the reaction of a phosphonate ester with a silyl ether. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. This ester can then be further reacted with a silyl ether under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to substitute the silyl ether group.
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and compatibility with polymers.
Mecanismo De Acción
The mechanism by which Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and precursor to nerve agents.
Glyphosate: A widely used herbicide that contains a phosphonate group.
Ethephon: A plant growth regulator that releases ethylene upon decomposition.
Uniqueness
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate is unique due to its combination of a phosphonate group with a silyl ether, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
90261-41-9 |
|---|---|
Fórmula molecular |
C15H35O4PSi |
Peso molecular |
338.49 g/mol |
Nombre IUPAC |
butoxy-(dibutoxyphosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C15H35O4PSi/c1-6-9-12-17-20(16,18-13-10-7-2)15-21(4,5)19-14-11-8-3/h6-15H2,1-5H3 |
Clave InChI |
LZFIVIHSFGRDEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Si](C)(C)CP(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


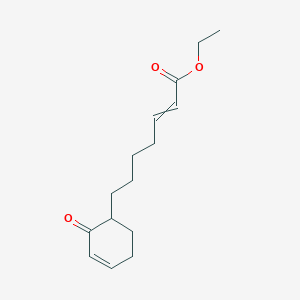
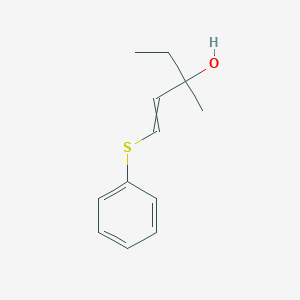
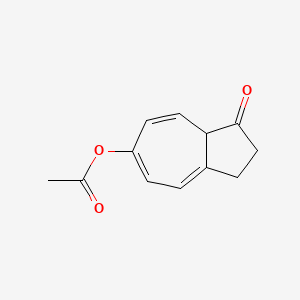

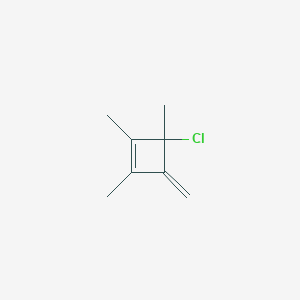
![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
